(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H29N3O7S2 and its molecular weight is 559.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound , due to its complex structure, shares similarities with various benzothiazole derivatives, which are frequently studied for their potential in creating new chemical entities. These entities have been explored for a range of applications, including the synthesis of novel compounds with potential pharmacological activities. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been reported. These compounds were prepared by interacting ethyl 2-(benzo[d]thiazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate among other derivatives (H. M. Mohamed, 2014). Similar methodologies could potentially be applied to the synthesis and functionalization of the specified compound, highlighting its versatility in chemical synthesis.
Potential Antineoplastic Agents
Compounds with structures related to benzothiazole and its derivatives have been investigated for their antineoplastic (anti-cancer) properties. A study involving the synthesis of thieno[2,3-b]azepin-4-ones, prepared via a Dieckmann ring closure reaction, was motivated by the antitumor activity reported for similar compounds. Although preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds, this research avenue underscores the interest in benzothiazole derivatives for potential therapeutic applications (R. F. Koebel, L. Needham, C. Blanton, 1975).
Encapsulation in Zeolite Y for Catalysis
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has been explored for the oxidation of primary alcohols and hydrocarbons. This process demonstrates the utility of such compounds in catalysis, offering an efficient and reusable catalyst system. The successful application of these complexes in oxidation reactions highlights the potential of similarly structured compounds, including the one , for catalytic purposes (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Properties
IUPAC Name |
ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O7S2/c1-3-36-25(32)19-10-13-21-22(16-19)37-26(29(21)17-23(30)35-2)27-24(31)18-8-11-20(12-9-18)38(33,34)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKDHACWENTOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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